
4-bromo-N-(1-cyanocyclobutyl)benzamide
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Overview
Description
4-bromo-N-(1-cyanocyclobutyl)benzamide is an organic compound with the molecular formula C12H11BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and an N-(1-cyanocyclobutyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-cyanocyclobutyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzoic acid and 1-cyanocyclobutylamine.
Amidation Reaction: The 4-bromobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 1-cyanocyclobutylamine in the presence of a base such as triethylamine (Et3N) to form this compound.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-cyanocyclobutyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group (–CN) can be reduced to an amine (–NH2) using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 4-bromo-N-(1-aminocyclobutyl)benzamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development:
The compound is investigated for its role as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders and cancer. Its structural features allow it to interact with biological targets such as enzymes and receptors, making it a candidate for drug design.
Case Study:
A study on related compounds showed that derivatives of benzamides can serve as effective inhibitors of microRNA-21, a target in cancer therapy. These findings suggest that similar modifications to 4-bromo-N-(1-cyanocyclobutyl)benzamide could yield compounds with significant anticancer properties .
Biological Research
Biochemical Studies:
this compound is used as a tool in biochemical assays to explore protein functions and enzyme activities. Its ability to modulate specific biological pathways makes it valuable in research aimed at understanding disease mechanisms.
Example Applications:
- Enzyme Inhibition: The compound may inhibit specific proteases or kinases, contributing to the understanding of their roles in cellular processes.
- Target Validation: It can be utilized to validate potential drug targets in various disease models.
Material Science
Synthesis of Novel Materials:
Research has indicated that this compound can be used in the synthesis of materials with unique electronic and optical properties. Its incorporation into polymer matrices or nanocomposites could lead to advancements in material science.
Data Table: Comparison of Material Properties
Property | This compound | Other Related Compounds |
---|---|---|
Thermal Stability | High | Moderate |
Optical Absorbance | UV-Vis active | Varies |
Electrical Conductivity | Moderate | Low |
Industrial Applications
Specialty Chemicals:
The compound is explored for its utility in the development of specialty chemicals used across various industries, including pharmaceuticals and agrochemicals. Its unique properties may enhance the efficacy of products developed from it.
Applications Overview:
- Pharmaceuticals: Used as an intermediate in drug synthesis.
- Agrochemicals: Potential use in developing pesticides or herbicides due to its biological activity.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-cyanocyclobutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and nitrile groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-isobutylbenzamide
- 4-bromo-N-cyclopropylbenzamide
- 4-bromo-N-(4-butyl-3-quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide
Uniqueness
4-bromo-N-(1-cyanocyclobutyl)benzamide is unique due to its combination of a bromine atom and a cyanocyclobutyl group This structural feature imparts distinct chemical properties and reactivity compared to other benzamide derivatives
Biological Activity
4-bromo-N-(1-cyanocyclobutyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C12H13BrN2O
- CAS Number: 1179754-68-7
Synthesis:
The synthesis of this compound typically involves two main steps:
- Formation of Acid Chloride: The starting material, 4-bromobenzoic acid, is converted into its acid chloride using thionyl chloride (SOCl2).
- Amidation Reaction: This acid chloride is then reacted with 1-cyanocyclobutylamine in the presence of a base such as triethylamine (Et3N) to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the inhibition of specific enzymes that are critical for cancer cell growth and survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to modulate inflammatory pathways, potentially reducing inflammation in various models. This activity could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of the bromine and cyanocyclobutyl groups enhances its binding affinity to these targets, leading to altered enzyme activity and subsequent biological effects.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-bromo-N-isobutylbenzamide | Isobutyl group instead of cyanocyclobutyl | Moderate anticancer activity |
4-bromo-N-cyclopropylbenzamide | Cyclopropyl group | Limited anti-inflammatory effects |
4-bromo-N-(4-butyl-3-quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Complex structure with quinoline | Stronger anticancer properties |
This table illustrates that while other derivatives exhibit biological activity, this compound may offer distinct advantages due to its unique structural features.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Study on Cancer Cell Lines:
- Anti-inflammatory Assays:
Properties
IUPAC Name |
4-bromo-N-(1-cyanocyclobutyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-10-4-2-9(3-5-10)11(16)15-12(8-14)6-1-7-12/h2-5H,1,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKCAMLQBVASSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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